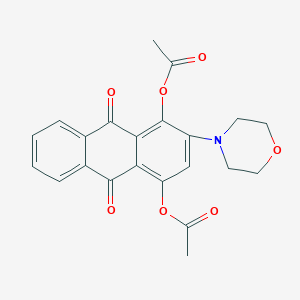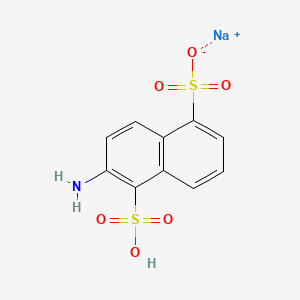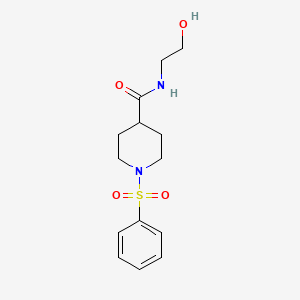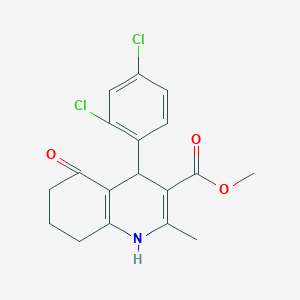
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, also known as MDDA, is a chemical compound that has gained significant attention in the field of scientific research. MDDA is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. MDDA has been found to have several applications in the field of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is not fully understood. However, it has been proposed that 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate inhibits the activity of certain enzymes by binding to the active site of the enzyme. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been found to have several biochemical and physiological effects. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been found to induce apoptosis, which is a process of programmed cell death. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been shown to have anti-tumor and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate in lab experiments is its versatility. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate can be used as a building block for the synthesis of various organic compounds. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been found to have potential applications in the field of pharmacology. However, one of the limitations of using 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate in lab experiments is its toxicity. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been found to be toxic to certain cell lines, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. One of the future directions is the development of more efficient synthesis methods for 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. Another future direction is the development of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate-based enzyme inhibitors. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been shown to have potential applications in the field of cancer therapy. Therefore, the development of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate-based anti-cancer drugs is another future direction for the research on 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate.
Métodos De Síntesis
The synthesis of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 9,10-anthraquinone, which is a precursor to 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. The second step involves the addition of morpholine to 9,10-anthraquinone, which results in the formation of 2-(4-morpholinyl)-9,10-anthraquinone. The final step involves the acetylation of 2-(4-morpholinyl)-9,10-anthraquinone with acetic anhydride, which results in the formation of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been found to have several applications in the field of scientific research. One of the primary applications of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is in the field of organic synthesis. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been used as a building block for the synthesis of various organic compounds. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been found to have potential applications in the field of pharmacology. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been shown to have anti-tumor and anti-inflammatory properties. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been found to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
Propiedades
IUPAC Name |
(4-acetyloxy-3-morpholin-4-yl-9,10-dioxoanthracen-1-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c1-12(24)29-17-11-16(23-7-9-28-10-8-23)22(30-13(2)25)19-18(17)20(26)14-5-3-4-6-15(14)21(19)27/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRCTGFDABJQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C(=C1)N3CCOCC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetyloxy-3-morpholin-4-yl-9,10-dioxoanthracen-1-yl) acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)
![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5118133.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)

![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)

![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)


![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5118187.png)
![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)